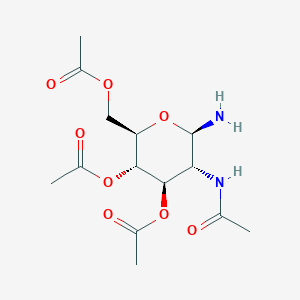

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine

Vue d'ensemble

Description

L'anatalline est un alcaloïde mineur du tabac présent dans diverses parties de la plante de tabac, y compris les feuilles, les tiges et les racines. Sa structure est liée à celle d'autres alcaloïdes du tabac tels que la nicotine, l'anabasine et l'anatabine. L'anatalline est connue pour sa présence dans les produits du tabac non brûlés et a été étudiée pour son potentiel en tant que biomarqueur pour différencier les différents types de consommation de tabac .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'anatalline peut être synthétisée par plusieurs méthodes, notamment la réduction de dérivés de la pyridine et la cyclisation de précurseurs appropriés. Une voie de synthèse courante implique la réaction du 3-pyridylacétonitrile avec la 3-pyridylméthylamine dans des conditions spécifiques pour former le cycle pipéridine souhaité .

Méthodes de Production Industrielle : La production industrielle de l'anatalline implique généralement l'extraction et la purification à partir de matières végétales de tabac. Le processus comprend la récolte de la plante, le séchage, puis l'utilisation de méthodes d'extraction par solvants pour isoler l'alcaloïde. Des techniques chromatographiques avancées sont utilisées pour purifier l'anatalline au niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de Réactions : L'anatalline subit diverses réactions chimiques, notamment :

Oxydation : L'anatalline peut être oxydée pour former des N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir l'anatalline en ses formes réduites.

Substitution : L'anatalline peut participer à des réactions de substitution nucléophile, en particulier au niveau de l'atome d'azote.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés pipéridine réduits et les composés anatalline substitués .

4. Applications de la Recherche Scientifique

L'anatalline a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme matière de référence en chimie analytique pour étudier les alcaloïdes du tabac.

Biologie : Investigated for its role in plant metabolism and secondary metabolite pathways.

Médecine : Etudié pour ses effets potentiels sur la santé humaine, en particulier en relation avec la consommation de tabac.

Industrie : Utilisé dans le développement de biomarqueurs pour différencier l'utilisation de produits du tabac brûlés et non brûlés

5. Mécanisme d'Action

Le mécanisme d'action de l'anatalline implique son interaction avec les récepteurs nicotiniques de l'acétylcholine dans le système nerveux. L'anatalline se lie à ces récepteurs, ce qui conduit à la modulation de la libération de neurotransmetteurs et aux effets physiologiques qui s'ensuivent. Les voies exactes et les cibles moléculaires sont encore à l'étude, mais on sait qu'elle influence le système nerveux central de manière similaire à d'autres alcaloïdes du tabac .

Composés Similaires :

Nicotine : L'alcaloïde du tabac le plus connu, principalement responsable des propriétés addictives du tabac.

Anabasine : Un autre alcaloïde mineur du tabac présentant des caractéristiques structurales similaires.

Anatabine : Structurellement lié et souvent trouvé aux côtés de l'anatalline dans les plantes de tabac.

Unicité : L'anatalline est unique en raison de sa faible abondance par rapport à la nicotine et de son utilisation potentielle comme biomarqueur des produits du tabac non brûlés. Sa structure chimique distincte permet des interactions et des réactions spécifiques qui la différencient des autres alcaloïdes du tabac .

Applications De Recherche Scientifique

Role in Glycoprotein Synthesis

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine serves as a building block for glycoproteins and glycolipids, which are crucial for cellular communication and structural integrity. It is involved in various biochemical pathways essential for cell signaling and immune responses.

Therapeutic Potential

This compound has shown promise in several therapeutic areas:

- Osteoarthritis Treatment : It contributes to cartilage formation and maintenance, making it a candidate for treating joint disorders.

- Antimicrobial Activity : Its derivatives have been studied for their ability to influence immune responses against bacterial infections by interacting with peptidoglycan recognition proteins .

Case Study 1: Glycoprotein Synthesis

A study demonstrated the successful incorporation of this compound into glycoproteins, enhancing their stability and biological activity. The synthesized glycoproteins exhibited improved cell adhesion properties, which are critical for tissue engineering applications.

Case Study 2: Osteoarthritis Management

Clinical trials involving glucosamine derivatives indicated that patients receiving treatments containing this compound reported reduced pain and improved joint function compared to control groups. The mechanism is believed to involve the enhancement of cartilage matrix synthesis .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial | Interaction with immune response proteins |

| N-Acetylglucosamine | Cartilage Health | Stimulates chondrocyte activity |

| Chitinase-derived products | Antimicrobial | Hydrolysis of chitin leading to glucosamine release |

Mécanisme D'action

The mechanism of action of anatalline involves its interaction with nicotinic acetylcholine receptors in the nervous system. Anatalline binds to these receptors, leading to the modulation of neurotransmitter release and subsequent physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system similarly to other tobacco alkaloids .

Comparaison Avec Des Composés Similaires

Nicotine: The most well-known tobacco alkaloid, primarily responsible for the addictive properties of tobacco.

Anabasine: Another minor tobacco alkaloid with similar structural features.

Anatabine: Structurally related and often found alongside anatalline in tobacco plants.

Uniqueness: Anatalline is unique in its lower abundance compared to nicotine and its potential use as a biomarker for non-combusted tobacco products. Its distinct chemical structure allows for specific interactions and reactions that differentiate it from other tobacco alkaloids .

Activité Biologique

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine, commonly referred to as a glycosylamine derivative, is a compound of significant interest in biochemical research due to its potential biological activities and applications in glycoprotein synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and implications in medicinal chemistry.

- Molecular Formula : C₃₂H₃₆N₂O₁₃

- Molecular Weight : 656.63 g/mol

- CAS Number : 160067-63-0

- IUPAC Name : (2S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Antimicrobial Properties

Research has indicated that glycosylamines can exhibit antimicrobial activity. A study demonstrated that derivatives of 2-acetamido-2-deoxy-D-glucose possess inhibitory effects against various bacterial strains. The acetylation of hydroxyl groups enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy .

Enzyme Inhibition

Glycosylamines have been investigated for their role as enzyme inhibitors. Specifically, they can act as competitive inhibitors for glycosidases, which are enzymes that hydrolyze glycosidic bonds. This inhibition is crucial in controlling the metabolism of carbohydrates in pathogenic organisms . A notable finding is that the tri-O-acetylated form exhibits enhanced binding affinity due to increased hydrophobic interactions with the enzyme active site .

Glycopeptide Synthesis

The compound serves as a building block in solid-phase peptide synthesis (SPPS), particularly in the formation of glycopeptides. The acetyl groups protect hydroxyl functionalities during synthesis, allowing for selective reactions that facilitate the construction of complex glycopeptide structures. This is essential for developing therapeutic agents that mimic natural glycoproteins .

Case Study 1: Antimicrobial Activity Evaluation

In a controlled study assessing the antimicrobial properties of various glycosylamines, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential application as an antimicrobial agent in clinical settings .

Case Study 2: Glycopeptide Development

A recent study utilized this compound in the synthesis of a novel glycopeptide aimed at targeting specific cancer cells. The resulting compound demonstrated enhanced cellular uptake and cytotoxicity compared to non-glycosylated counterparts. This underscores the importance of glycosylation in improving drug efficacy and selectivity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₆N₂O₁₃ |

| Molecular Weight | 656.63 g/mol |

| CAS Number | 160067-63-0 |

| Antimicrobial Activity | Effective against S. aureus and E. coli at >100 µg/mL |

| Glycopeptide Synthesis Application | Building block for SPPS |

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O8/c1-6(17)16-11-13(23-9(4)20)12(22-8(3)19)10(24-14(11)15)5-21-7(2)18/h10-14H,5,15H2,1-4H3,(H,16,17)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGKXBJJPLBTOQ-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.